molecular formula C8H16ClF2N B13481997 4-(2,2-Difluoropropyl)piperidine hydrochloride

4-(2,2-Difluoropropyl)piperidine hydrochloride

Cat. No.: B13481997
M. Wt: 199.67 g/mol
InChI Key: UJDUWTKLBNRISE-UHFFFAOYSA-N
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Description

4-(2,2-Difluoropropyl)piperidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a piperidine ring substituted with a 2,2-difluoropropyl group, and it is commonly used in its hydrochloride salt form to enhance its stability and solubility.

Preparation Methods

The synthesis of 4-(2,2-Difluoropropyl)piperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with 2,2-difluoropropyl bromide under basic conditions to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

4-(2,2-Difluoropropyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions

Scientific Research Applications

4-(2,2-Difluoropropyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating neurological disorders and cancers.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoropropyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-(2,2-Difluoropropyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:

    4-(2,2-Difluorocyclopropyl)piperidine hydrochloride: Similar in structure but with a cyclopropyl group instead of a propyl group.

    4-Piperidino-Piperidine: Another piperidine derivative with different substituents and applications.

    Piperidine: The parent compound, which is widely used in organic synthesis and drug development .

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and potential benefits.

Properties

Molecular Formula

C8H16ClF2N

Molecular Weight

199.67 g/mol

IUPAC Name

4-(2,2-difluoropropyl)piperidine;hydrochloride

InChI

InChI=1S/C8H15F2N.ClH/c1-8(9,10)6-7-2-4-11-5-3-7;/h7,11H,2-6H2,1H3;1H

InChI Key

UJDUWTKLBNRISE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCNCC1)(F)F.Cl

Origin of Product

United States

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